2-Carbethoxy-3-(2-thienyl)propionic acid
Overview
Description
It is a colorless to light yellow liquid with a strong pungent odor at room temperature . This compound is soluble in many organic solvents, such as ethers, alcohols, and aromatic hydrocarbons . It is chemically stable but may decompose under light . 2-Carbethoxy-3-(2-thienyl)propionic acid is commonly used as an intermediate in organic synthesis, particularly for the synthesis of compounds containing thiophene functional groups .
Preparation Methods
The preparation of ethyl 2-carboxy-3-(2-thienyl)propionate typically involves the reaction of thiophene formic anhydride with ethanol . The specific synthetic methods and reaction conditions can be found in chemical literature . Industrial production methods often involve similar synthetic routes but may include additional steps for purification and quality control .
Chemical Reactions Analysis
2-Carbethoxy-3-(2-thienyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Carbethoxy-3-(2-thienyl)propionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-carboxy-3-(2-thienyl)propionate involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of biologically active molecules, which then exert their effects through various biochemical pathways . The specific molecular targets and pathways depend on the final product synthesized from this compound .
Comparison with Similar Compounds
2-Carbethoxy-3-(2-thienyl)propionic acid is unique due to its thiophene functional group, which imparts specific chemical and biological properties . Similar compounds include:
- 2-Carbethoxy-3-(2-thienyl)propanoic acid
- 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid
- 2-(thiophen-2-ylmethyl)-malonic acid 1-ethyl ester
These compounds share similar structural features but may differ in their specific chemical and biological properties .
Properties
IUPAC Name |
3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-5,8H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJNEQWWZRSFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565990 | |
Record name | 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-96-6 | |
Record name | 1-Ethyl 2-(2-thienylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143468-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-carboxy-3-(2-thienyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143468966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-carboxy-3-(2-thienyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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